molecular formula C6H3BrF2IN B6161809 4-bromo-2,3-difluoro-6-iodoaniline CAS No. 1589004-82-9

4-bromo-2,3-difluoro-6-iodoaniline

Cat. No.: B6161809
CAS No.: 1589004-82-9
M. Wt: 333.9
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions

4-bromo-2,3-difluoro-6-iodoaniline can be synthesized through a multi-step process involving the halogenation of aniline derivatives. One common method involves the bromination of 2,3-difluoroaniline followed by iodination . The reaction conditions typically require the use of halogenating agents such as bromine and iodine in the presence of catalysts or under specific temperature and pressure conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can optimize the production efficiency .

Chemical Reactions Analysis

Types of Reactions

4-bromo-2,3-difluoro-6-iodoaniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, which are valuable intermediates in pharmaceutical and material science applications.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-bromo-2,3-difluoro-6-iodoaniline in chemical reactions involves the activation of the aromatic ring by the electron-withdrawing halogen substituents. This activation facilitates nucleophilic substitution and coupling reactions by stabilizing the transition states and intermediates .

Properties

CAS No.

1589004-82-9

Molecular Formula

C6H3BrF2IN

Molecular Weight

333.9

Purity

95

Origin of Product

United States

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